molecular formula C17H25FN2 B5879243 1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine

1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B5879243
M. Wt: 276.4 g/mol
InChI Key: NYNJLYARZPZQCF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a fluorophenyl group and a methylcyclohexyl group attached to the piperazine ring, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 4-methylcyclohexanone.

    Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic substitution reaction with 4-methylcyclohexanone in the presence of a suitable base, such as sodium hydride, to form an intermediate.

    Cyclization: The intermediate is then cyclized with piperazine under reflux conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under controlled conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain biological targets, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-4-(4-methylcyclohexyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Fluorophenyl)-4-(4-ethylcyclohexyl)piperazine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity to certain targets, making this compound particularly interesting for research and development.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2/c1-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNJLYARZPZQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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